molecular formula C15H23N3 B5667071 (1S*,5S*)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane

(1S*,5S*)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane

Cat. No. B5667071
M. Wt: 245.36 g/mol
InChI Key: XDHATAGVIRQGTB-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of azabicyclo[3.3.1]nonanes, such as "(1S*,5S*)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane," often involves complex chemical reactions. For instance, Sato et al. (2002) demonstrated the use of radical translocation/cyclisation reactions of 2-(but-3-ynyl)-1-(o-iodobenzoyl)piperidines to yield 9-azabicyclo[3.3.1]nonanes, which are potential precursors for the synthesis of related compounds (Sato et al., 2002).

Molecular Structure Analysis

The molecular structure of azabicyclo[3.3.1]nonane derivatives has been extensively studied. Williams et al. (2017) investigated the synthesis and crystal structure of a similar compound, demonstrating the determination of its structure through high-resolution mass spectrometry, and IR and NMR spectroscopy, confirmed by single crystal X-ray crystallography (Williams et al., 2017).

Chemical Reactions and Properties

The chemical reactions and properties of azabicyclo[3.3.1]nonanes are characterized by their reactivity and potential for further chemical modifications. For example, Quirante et al. (1997) described the synthesis of 2-azabicyclo[3.3.1]nonanes using a radical cyclization process, which highlights the compound's reactivity and potential for further functionalization (Quirante et al., 1997).

Physical Properties Analysis

Azabicyclo[3.3.1]nonanes' physical properties, such as melting points, boiling points, and solubility, are essential for understanding their behavior in various environments. Although specific data for "(1S*,5S*)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane" is not directly available, studies on similar compounds provide valuable insights into their physical characteristics.

Chemical Properties Analysis

The chemical properties of azabicyclo[3.3.1]nonanes, including acidity, basicity, and reactivity towards different reagents, are crucial for their application in synthetic chemistry. Research such as that by Duan et al. (2021) on the synthesis of functionalized 9-azabicyclo[3.3.1]nonane derivatives showcases the versatility and reactivity of these compounds in creating novel molecules (Duan et al., 2021).

properties

IUPAC Name

(1R,5R)-3-(2,5,6-trimethylpyrimidin-4-yl)-3-azabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3/c1-10-11(2)16-12(3)17-15(10)18-8-13-5-4-6-14(7-13)9-18/h13-14H,4-9H2,1-3H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHATAGVIRQGTB-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CC3CCCC(C3)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N2C[C@@H]3CCC[C@H](C3)C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.